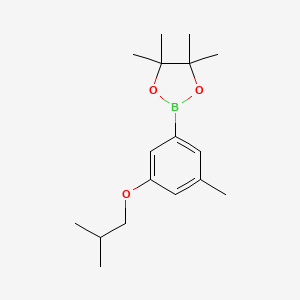

2-(3-异丁氧基-5-甲基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester functional group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.

科学研究应用

Chemistry

In chemistry, 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling reactions makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine

While the compound itself may not have direct biological applications, its derivatives and the products of its reactions are often biologically active. For instance, biaryl compounds synthesized using this boronate ester can exhibit anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of various high-performance materials.

作用机制

In the Suzuki-Miyaura coupling, the boronic acid or ester acts as a nucleophile, transferring the organic group from boron to palladium in a process known as transmetalation . The resulting organopalladium species then undergoes reductive elimination to form the new carbon-carbon bond .

The environment in which these reactions take place can greatly influence their efficiency and selectivity. Factors such as temperature, solvent, and the presence of other functional groups can all play a role .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-isobutoxy-5-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

3-Isobutoxy-5-methylphenylboronic acid+2,2,6,6-tetramethyl-1,3,2-dioxaborinane→2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

Oxidation: The boronate ester can be oxidized to form the corresponding phenol.

Hydrolysis: The compound can undergo hydrolysis to yield the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., THF, toluene).

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Hydrolysis: Aqueous acidic or basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenols.

Hydrolysis: Boronic acids.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Another boronate ester with a phenyl group instead of the 3-isobutoxy-5-methylphenyl group.

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A similar compound with a methoxy substituent.

Uniqueness

2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which can influence the electronic properties and reactivity of the compound. The isobutoxy and methyl groups can provide steric hindrance and electronic effects that may enhance the selectivity and efficiency of reactions compared to simpler boronic acids or boronate esters.

This detailed overview covers the essential aspects of 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, from its synthesis and reactions to its applications and unique characteristics

生物活性

2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1218789-78-6) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C17H27BO3

- Molecular Weight : 290.21 g/mol

- Structure : The compound features a dioxaborolane core with isobutoxy and methyl substituents on the phenyl ring.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly regarding its anti-inflammatory properties and potential applications in treating fibrotic diseases.

Anti-inflammatory Properties

Research indicates that compounds similar to 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anti-inflammatory effects. For instance, studies have shown that certain dioxaborolanes can inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF) .

Case Study 1: Inhibition of Cytokine Production

In vitro studies demonstrated that the compound can inhibit the production of key pro-inflammatory cytokines such as IL-6 and TNF-alpha in lung epithelial cells. This suggests a mechanism through which the compound may alleviate symptoms associated with inflammatory lung diseases.

Case Study 2: Fibrosis Models

In animal models of fibrosis, administration of 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane resulted in reduced collagen deposition and improved lung function metrics compared to controls. Histological analysis showed a significant decrease in fibrotic areas in treated subjects .

The proposed mechanism involves modulation of signaling pathways associated with inflammation and fibrosis. Specifically, the compound may interact with pathways involving transforming growth factor-beta (TGF-β), which is pivotal in fibrotic processes.

Safety Profile

While exploring its biological activity, it is essential to consider the safety profile of 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The compound is classified with hazard statements indicating it may cause skin irritation and eye irritation (H315-H319). Proper handling precautions are advised to mitigate exposure risks .

Comparative Analysis

To better understand the biological activity of this compound relative to other similar compounds, a comparative table is provided below:

| Compound Name | CAS Number | Anti-inflammatory Activity | Fibrosis Inhibition | Safety Profile |

|---|---|---|---|---|

| 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1218789-78-6 | Yes | Yes | Moderate |

| Related Dioxaborolanes | Varies | Yes | Yes | Variable |

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-methyl-5-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO3/c1-12(2)11-19-15-9-13(3)8-14(10-15)18-20-16(4,5)17(6,7)21-18/h8-10,12H,11H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSMETWQXRTDFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675288 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-78-6 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。